2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride
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Overview
Description
2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a methoxypropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Methoxylation: The next step involves the introduction of the methoxy group. This can be done by reacting the benzyloxy intermediate with methanol in the presence of a suitable catalyst.
Amination: The final step involves the introduction of the amine group. This can be achieved by reacting the methoxylated intermediate with ammonia or an amine source under controlled conditions.
Hydrochloride Formation: The final product is obtained by treating the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various benzyl ether derivatives.
Scientific Research Applications
2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: A similar compound used for the synthesis of benzyl ethers and esters.
Benzyl 2,2,2-trichloroacetimidate: Used for the benzylation of hydroxy groups.
2-(Benzyloxy)ethanol: A related compound with similar structural features.
Uniqueness
2-(Benzyloxy)-3-methoxypropan-1-aminehydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18ClNO2 |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
3-methoxy-2-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-9-11(7-12)14-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,12H2,1H3;1H |
InChI Key |
MZCPDBSXAAKCIC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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